![molecular formula C15H10Cl2N4O2S B285503 2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(5-chloropyridin-2-yl)acetamide](/img/structure/B285503.png)
2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(5-chloropyridin-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(5-chloropyridin-2-yl)acetamide is a chemical compound that has been synthesized for scientific research purposes. This compound has gained attention due to its potential applications in various fields of research, including medicine, agriculture, and environmental science.
Wirkmechanismus
The mechanism of action of 2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(5-chloropyridin-2-yl)acetamide is not fully understood. However, studies have shown that this compound inhibits the growth of bacteria and fungi by disrupting their cell walls. It has also been suggested that this compound may inhibit cancer cell growth by interfering with cell signaling pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(5-chloropyridin-2-yl)acetamide have been studied in vitro and in vivo. In vitro studies have shown that this compound inhibits the growth of various bacterial and fungal strains. In vivo studies have shown that this compound has low toxicity and is well-tolerated in animal models. However, further studies are needed to determine the long-term effects of this compound on human health.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(5-chloropyridin-2-yl)acetamide in lab experiments include its potential as a broad-spectrum antibacterial and antifungal agent, its low toxicity, and its ability to inhibit cancer cell growth. However, the limitations of using this compound include its complex synthesis method, its limited solubility in water, and the need for further studies to determine its long-term effects on human health.
Zukünftige Richtungen
There are several future directions for the research of 2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(5-chloropyridin-2-yl)acetamide. These include:
1. Further studies to determine the mechanism of action of this compound.
2. Investigation of the potential of this compound as a cancer treatment in animal models.
3. Studies to determine the environmental impact of this compound and its potential as an environmental pollutant degrader.
4. Investigation of the potential of this compound as a crop protection agent.
5. Synthesis of analogs of this compound to improve its solubility and potency.
Conclusion
2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(5-chloropyridin-2-yl)acetamide is a chemical compound that has potential applications in various fields of scientific research. Its antibacterial, antifungal, and anticancer properties make it a promising candidate for further study. However, further research is needed to determine its mechanism of action, long-term effects on human health, and potential environmental impact.
Synthesemethoden
The synthesis of 2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(5-chloropyridin-2-yl)acetamide is a multi-step process that involves the reaction of several chemical reagents. The detailed synthesis method is beyond the scope of this paper; however, it is important to note that the synthesis of this compound requires careful attention to detail and adherence to safety protocols.
Wissenschaftliche Forschungsanwendungen
2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(5-chloropyridin-2-yl)acetamide has potential applications in various fields of scientific research. In medicine, this compound has been studied for its antibacterial and antifungal properties. It has also been investigated for its potential as a cancer treatment. In agriculture, this compound has been tested for its ability to control pests and diseases in crops. In environmental science, this compound has been studied for its potential to degrade environmental pollutants.
Eigenschaften
Molekularformel |
C15H10Cl2N4O2S |
---|---|
Molekulargewicht |
381.2 g/mol |
IUPAC-Name |
2-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(5-chloropyridin-2-yl)acetamide |
InChI |
InChI=1S/C15H10Cl2N4O2S/c16-10-3-1-9(2-4-10)14-20-21-15(23-14)24-8-13(22)19-12-6-5-11(17)7-18-12/h1-7H,8H2,(H,18,19,22) |
InChI-Schlüssel |
JAKFTHPSZJYLQD-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=NN=C(O2)SCC(=O)NC3=NC=C(C=C3)Cl)Cl |
Kanonische SMILES |
C1=CC(=CC=C1C2=NN=C(O2)SCC(=O)NC3=NC=C(C=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.